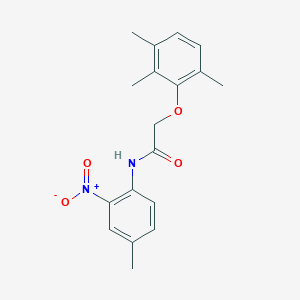
N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide, also known as MIQ, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. MIQ is a hybrid molecule that combines the structural features of indole and quinazoline, making it a unique compound with diverse pharmacological properties.
作用机制
The mechanism of action of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide involves the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway, NF-κB pathway, and JAK/STAT pathway. This compound has been found to inhibit the activation of these pathways, leading to the inhibition of cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant activity, anti-angiogenic activity, and immunomodulatory activity. This compound has been found to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been found to exhibit anti-angiogenic activity by inhibiting the formation of new blood vessels. This compound has also exhibited immunomodulatory activity by regulating the production of cytokines and chemokines.
实验室实验的优点和局限性
One of the advantages of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide is its unique structural features, which make it a versatile compound with diverse pharmacological properties. Additionally, this compound has shown promising results in various scientific research applications, making it a potential candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide research, including the development of novel this compound derivatives with improved pharmacological properties, the investigation of this compound's potential as a cancer therapy, and the exploration of this compound's potential as an anti-inflammatory and antimicrobial agent. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a novel compound with diverse pharmacological properties that has shown promising results in various scientific research applications. This compound's unique structural features make it a versatile compound with the potential for drug development. Further research is needed to fully understand this compound's mechanism of action and its potential as a therapeutic agent.
合成方法
The synthesis of N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide involves the condensation reaction of 5-methyl-2-oxoindole-3-carboxylic acid with 2-aminobenzophenone in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with hydrazine hydrate to form this compound. The overall yield of the synthesis process is around 60%.
科学研究应用
N'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide has shown promising results in various scientific research applications, including cancer therapy, anti-inflammatory activity, and antimicrobial activity. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also exhibited potent anti-inflammatory activity by reducing the production of inflammatory cytokines. Additionally, this compound has shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
属性
分子式 |
C26H21N5O3 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC 名称 |
N//'-(5-methyl-2-oxoindol-3-yl)-2-(4-oxo-2-phenylquinazolin-3-yl)propanehydrazide |
InChI |
InChI=1S/C26H21N5O3/c1-15-12-13-21-19(14-15)22(25(33)28-21)29-30-24(32)16(2)31-23(17-8-4-3-5-9-17)27-20-11-7-6-10-18(20)26(31)34/h3-14,16H,1-2H3,(H,30,32)(H,28,29,33) |
InChI 键 |
JXHAPBVMWVLMSM-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
规范 SMILES |
CC1=CC2=C(C(=O)N=C2C=C1)NNC(=O)C(C)N3C(=NC4=CC=CC=C4C3=O)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![9-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255062.png)
![3-(5-{[9-methyl-2-(4-morpholinyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B255064.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255066.png)
![allyl 2-{4-nitrobenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B255070.png)
![2-(4-methoxybenzamido)-N-[(oxolan-2-yl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B255071.png)








![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)